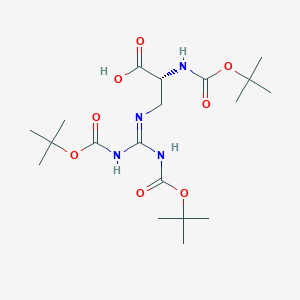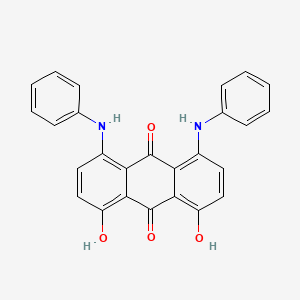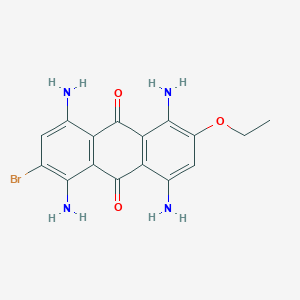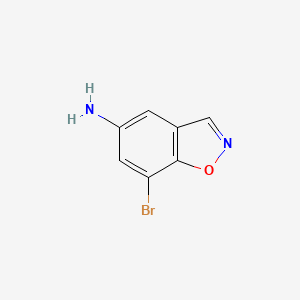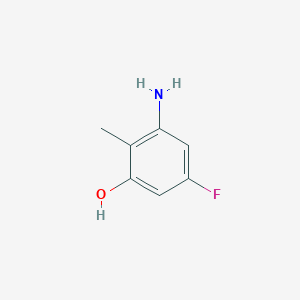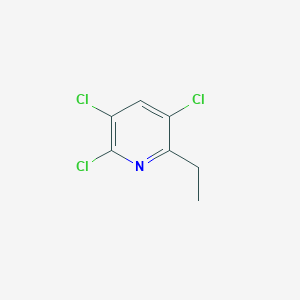
2,3,5-Trichloro-6-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-ethylpyridine is a white to pale yellow solid with a distinct odor. At room temperature, it is nearly insoluble in water but dissolves readily in organic solvents such as ether and chloroform. This compound is stable, although partial decomposition may occur under strong acidic or alkaline conditions .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to 2,3,5-trichloro-6-ethylpyridine. One common method involves chlorination of 6-ethylpyridine using chlorine gas or other chlorinating agents. The reaction typically occurs at elevated temperatures and yields the desired trichlorinated product.
Industrial Production:: While specific industrial production methods are proprietary, manufacturers likely employ efficient and scalable processes to synthesize this compound for various applications.
Analyse Chemischer Reaktionen
2,3,5-Trichloro-6-ethylpyridine participates in various chemical reactions:
Nucleophilic Displacement Reaction: In an ionic liquid, it undergoes nucleophilic displacement to form the corresponding 2-aryloxylpropionate.
Common reagents include chlorinating agents, palladium catalysts, and arylboronic acids.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-6-ethylpyridine finds applications across various scientific domains:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems.
Medicine: Potential pharmaceutical applications.
Industry: Employed in the synthesis of specialized chemicals.
Wirkmechanismus
The precise mechanism by which 2,3,5-trichloro-6-ethylpyridine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While our compound is unique due to its specific chlorination pattern, it shares similarities with related chlorinated pyridines. Notable similar compounds include 2,3,5-trichloropyridine (a positional isomer) and 2,3,6-trichloro-5-methylpyridine .
Eigenschaften
Molekularformel |
C7H6Cl3N |
|---|---|
Molekulargewicht |
210.5 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-ethylpyridine |
InChI |
InChI=1S/C7H6Cl3N/c1-2-6-4(8)3-5(9)7(10)11-6/h3H,2H2,1H3 |
InChI-Schlüssel |
BPZCVIVGSIDBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)
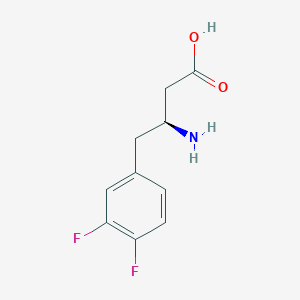

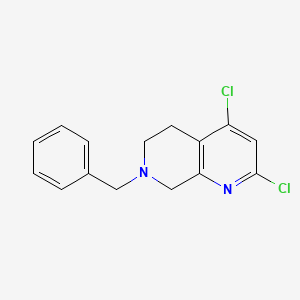

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
